molecular formula C12H10O3 B157852 5-Benzyl-2-furoic acid CAS No. 1917-16-4

5-Benzyl-2-furoic acid

Cat. No. B157852
CAS RN: 1917-16-4
M. Wt: 202.21 g/mol
InChI Key: OYAHUAHATRUQAN-UHFFFAOYSA-N
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Description

5-Benzyl-2-furoic acid is a heterocyclic compound . It is synthesized from a mixture of 21.6 g (0.1 mole) of methyl 5-benzyl-2-furoate and 50 ml of 10% sodium hydroxide solution .


Synthesis Analysis

The synthesis of 5-Benzyl-2-furoic acid involves a mixture of 21.6 g (0.1 mole) of methyl 5-benzyl-2-furoate and 50 ml of 10% sodium hydroxide solution . This mixture is prepared in a 150-ml round-bottomed flask fitted with a stirrer and reflux condenser .


Molecular Structure Analysis

The molecular formula of 5-Benzyl-2-furoic acid is C12H10O3 . Its average mass is 202.206 Da and its monoisotopic mass is 202.062988 Da .

Scientific Research Applications

Anti-tumor Activity

Benzofuran compounds have shown strong biological activities such as anti-tumor . They have been used in antiarrhythmic, dermatological and anticancer therapy .

Antibacterial Activity

Benzofuran derivatives have shown significant antibacterial activity . They have been used to combat microbial resistance, which has become a global issue due to the ineffectiveness of currently available antimicrobial medicines .

Anti-oxidative Activity

Benzofuran compounds have shown strong anti-oxidative activities . They have been used in the treatment of diseases caused by oxidative stress .

Anti-viral Activity

Benzofuran compounds have shown strong anti-viral activities . For example, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Anti-inflammatory Activity

Furan-containing compounds have shown anti-inflammatory activity . They have been used in the treatment of inflammation-related diseases .

Antidepressant Activity

Furan-containing compounds have shown antidepressant activity . They have been used in the treatment of depression .

Antimicrobial Activity

Benzofuran compounds have shown strong antimicrobial activities . They have been used in the treatment of various microbial diseases .

Anti-Mycobacterial Activity

Tetrahydroisoquinoline based 5-nitro-2-furoic acid derivatives, which are similar to 5-Benzyl-2-furoic acid, have shown substantial activity against Mycobacterium tuberculosis .

Suzuki–Miyaura Coupling

Benzofuran compounds can be used in Suzuki–Miyaura coupling, a type of cross-coupling reaction, used in organic chemistry to synthesize carbon-carbon bonds .

Conversion into Bio-Chemicals

Furan derivatives, including 5-benzylfuran-2-carboxylic Acid, can be converted into various bio-chemicals, such as maleic anhydrides, maleic acid, succinic acid, furoic acid, furfurylamine, furandicarboxylic acid, furfural alcohol, aromatics, levulinic acid, and cyclopentanone .

Safety And Hazards

5-Benzyl-2-furoic acid is classified as an irritant .

Future Directions

Furfural, a related compound, is a promising renewable platform molecule derived from hemi-cellulose, which can be further converted to fossil fuel alternatives and valuable chemicals due to its highly functionalized molecular structure . This suggests that 5-Benzyl-2-furoic acid, being a furan derivative, may also have potential applications in the development of renewable energies and resources.

properties

IUPAC Name

5-benzylfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c13-12(14)11-7-6-10(15-11)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYAHUAHATRUQAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00385329
Record name 5-Benzyl-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzyl-2-furoic acid

CAS RN

1917-16-4
Record name 5-Benzyl-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Benzoylfuran-2-carboxylic acid [420 mg.; Knoppova et al. Collect. Czech. Chem. Commun. 42, 3175-9 (1977), Chem. Abs. 88, 169842d] was combined with 10 ml. of hydrazine, 1.5 g. of potassium hydroxide and 10 ml. of ethylene glycol and heated for 1.5 hours in an oil bath maintained at 160° C. The mixture was cooled in an ice-water bath, diluted with water and acidified with conc. hydrochloric acid. Filtration gave 5-benzylfuran-2-carboxylic acid (250 mg., m/e 202).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
T Masamune, M Ono, H Matsue - Bulletin of the Chemical Society of …, 1975 - journal.csj.jp
… 5-Isopropyl-2-furoic Acid (Id), 5-tert-Butyl-2-furoic Acid (Ie), and 5-Benzyl-2-furoic Acid (If). These acids were prepared according to the reported procedures.** Methyl 2-furoate was …
Number of citations: 37 www.journal.csj.jp
KS Arias, MJ Climent, A Corma… - … Sustainable Chemistry & …, 2016 - ACS Publications
… The development of new catalytic processes able to produce 5-benzyl-2-furoic acid derivatives by more sustainable methods involving heterogeneous acid catalysts, while avoiding the …
Number of citations: 29 pubs.acs.org
AL Mndzhoian - Syntheses of Heterocyclic Compounds, 1959 - Springer
5-Benzyl-2-Furoic Acid | SpringerLink … 5-Benzyl-2-Furoic Acid … 5-Benzyl-2-Furoic Acid. In: Mndzhoian, AL (eds) Syntheses of Heterocyclic Compounds. Springer, Boston, MA. …
Number of citations: 0 link.springer.com
AL Mndzhoian - Syntheses of Heterocyclic Compounds, 1959 - Springer
… A solution of 40.4 g (0.2 mole) of 5-benzyl-2-furoic acid (see Vol. 1 of this work, p. 7), mp 1041050, in 200 ml of anhydrous methanol was introduced into a 500-ml three-necked round-…
Number of citations: 0 link.springer.com
AL Mndzhoian - Syntheses of Heterocyclic Compounds, 1959 - Springer
… A solution of 20.2 g (0.1 mole) of 5-benzyl-2-furoic acid (see p. 7), mp 104–105, in 50 ml of dry benzene was introduced into the flask, and a solution of 14.5 g (0.12 mole) of freshly …
Number of citations: 0 link.springer.com
AL Mndzhoian - Syntheses of Heterocyclic Compounds, 1959 - Springer
… -ml two-necked round-bottomed flask fitted with reflux condenser and thermometer passing almost to the bottom of the flask was charged with 40.4 g (0.2 mole) of 5-benzyl-2-furoic acid (…
Number of citations: 0 link.springer.com
AL Mndzhoian - 2013 - books.google.com
… Fenton and Robinson” described a substance which they regarded as 5-benzyl-2-furoic acid; … differs from the above-described preparation; it was therefore not 5-benzyl-2-furoic acid. …
Number of citations: 17 books.google.com
ÓHL Espita, SM Coman, MÁC Gallego… - Zeolites and Metal … - library.oapen.org
… 5-benzyl-2-furoic acid derivatives are important intermediates for the preparation of a variety of compounds with biological activity [44]. In the classic protocols they are produced by a …
Number of citations: 2 library.oapen.org
Ю Основ - Synthesis of Heterocyclic Compounds, 1959 - Springer
Number of citations: 0

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